molecular formula C17H28N2O2S B4577954 2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide

2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide

Cat. No. B4577954
M. Wt: 324.5 g/mol
InChI Key: GKHJHROBKCVFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide involves several key steps that are common in the preparation of benzenesulfonamide derivatives. These steps typically include the functionalization of the benzenesulfonamide backbone with various substituents to enhance the compound's activity and selectivity. For instance, the synthesis and characterization of benzenesulfonamide compounds containing piperazine heterocycles and other nitrogen-containing rings have been reported, emphasizing the role of structural modifications in determining the compound's properties and activities (Xiao et al., 2022).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including 2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, is crucial in determining their interaction with biological targets. Studies involving crystal structure and density functional theory (DFT) have provided insights into the optimized structures, molecular electrostatic potential, and leading molecular orbital of these compounds. These analyses reveal the importance of molecular geometry and electronic distribution in their mechanism of action (Xiao et al., 2022).

Chemical Reactions and Properties

Benzenesulfonamide derivatives engage in a variety of chemical reactions that are significant for their synthesis and functionalization. For example, the formation of glycosyl triflates from thioglycosides using benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride showcases the reactivity of such compounds under specific conditions, which could be applicable in the synthesis of complex molecules (Crich & Smith, 2001).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, modifications on the benzenesulfonamide ring can affect the compound's thermal stability and optical properties, as demonstrated in studies involving structural and thermal analysis (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of 2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, such as reactivity, acidity, and basicity, are also determined by the nature of its substituents. These properties are essential for understanding the compound's behavior in biological systems and its potential interactions with enzymes or receptors. Research on the inhibitory activity of benzenesulfonamides against various enzymes highlights the importance of chemical properties in mediating biological effects (Lolak et al., 2019).

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of benzenesulfonamides, including compounds structurally related to 2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, have been synthesized and evaluated for their inhibitory effects on membrane-bound phospholipase A2. These compounds, particularly N-(phenylalkyl)piperidine derivatives, have shown significant in vitro potency and in vivo efficacy in reducing myocardial infarction size in coronary occluded rats, indicating their potential therapeutic application in cardiovascular diseases (H. Oinuma et al., 1991).

Antimicrobial and Anticancer Activities

Benzenesulfonamides incorporating 1,3,5-triazine motifs have been investigated for their antioxidant properties and inhibitory activities against enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds have shown moderate to strong inhibitory potency, suggesting their potential application in treating neurodegenerative diseases and pigmentation disorders (Nabih Lolak et al., 2020). Additionally, novel benzenesulfonamides have been synthesized and evaluated for their in vitro antimicrobial activity, demonstrating moderate antibacterial properties against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (F. Zani et al., 2009). Furthermore, new indenopyridine derivatives bearing the benzenesulfonamide moiety have been synthesized and shown potent anticancer activity against the breast cancer cell line MCF7 (M. Ghorab et al., 2012).

Enzyme Inhibition for Disease Treatment

Several sulfonamides incorporating piperidine moieties have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isozymes, with some compounds showing low nanomolar inhibition constants. These findings suggest their potential for therapeutic use in managing conditions like glaucoma, epilepsy, and certain cancers (C. B. Mishra et al., 2017).

properties

IUPAC Name

2,4,6-trimethyl-N-(3-piperidin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2S/c1-14-12-15(2)17(16(3)13-14)22(20,21)18-8-7-11-19-9-5-4-6-10-19/h12-13,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHJHROBKCVFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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